molecular formula C19H18N2O2S B2654360 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 1421455-37-9

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2654360
CAS RN: 1421455-37-9
M. Wt: 338.43
InChI Key: RKOYIAKTJNUHAY-UHFFFAOYSA-N
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Description

“1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one” is a compound that has been synthesized as part of efforts to discover novel anti-Parkinsonian agents . The compound was found to be active in alleviating haloperidol-induced catalepsy in mice .


Synthesis Analysis

The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound has been examined using FTIR, 1H, 13C-NMR, and HRMS techniques . Molecular docking studies of these compounds with adenosine A2A receptor exhibited very good binding interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have demonstrated promising anti-tubercular properties. Recent synthetic developments have led to the discovery of compounds that inhibit the growth of Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their inhibitory concentrations were evaluated. Notably, the new benzothiazole derivatives exhibited better inhibition potency against M. tuberculosis .

Antifungal Activity

Thiazole derivatives, including benzothiazole-based compounds, have been explored for their antifungal potential. These molecules can serve as candidates for combating fungal infections. Further studies are needed to assess their efficacy against specific fungal strains .

Anticancer Properties

In the context of cancer research, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been investigated. These compounds induce S-phase arrest, modulate pro-apoptotic and anti-apoptotic proteins, activate caspase-3, and impact mitochondrial function. Such mechanistic insights contribute to their potential as anticancer agents .

Oxadiazole Derivatives

The synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones has been explored. These compounds exhibit diverse biological activities and may find applications beyond their antifungal properties. Structural characterization confirms their potential as versatile building blocks in drug discovery .

Future Directions

The future directions for this compound could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more in-depth studies on its safety, efficacy, and pharmacokinetics would be needed before it can be considered for clinical use.

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(11-10-14-6-2-1-3-7-14)21-12-15(13-21)23-19-20-16-8-4-5-9-17(16)24-19/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOYIAKTJNUHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one

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